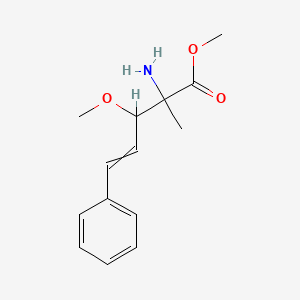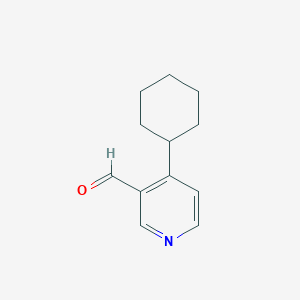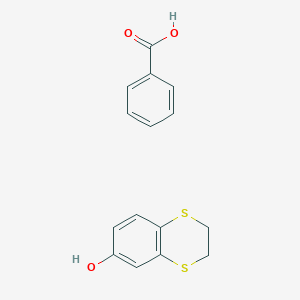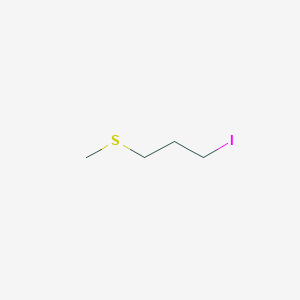
Icos-13-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Icos-13-ynoic acid is a long-chain fatty acid with a unique structure characterized by a triple bond at the 13th carbon position This compound is part of the icosanoic acid family, which includes various derivatives with different degrees of unsaturation and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Icos-13-ynoic acid typically involves the introduction of a triple bond into a long-chain fatty acid precursor. One common method is the partial hydrogenation of a precursor compound, such as icos-13-enoic acid, followed by dehydrohalogenation. The reaction conditions often require the use of strong bases like potassium tert-butoxide and solvents such as dimethyl sulfoxide (DMSO) to facilitate the elimination reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic dehydrogenation or the use of specialized reactors that can handle the high temperatures and pressures required for efficient synthesis. The choice of catalyst and reaction conditions is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Icos-13-ynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation can convert the triple bond to a double or single bond, yielding different saturated or unsaturated derivatives.
Substitution: The triple bond can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for selective hydrogenation.
Substitution: Nucleophiles like organolithium or Grignard reagents are used under anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
Icos-13-ynoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular metabolism and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of Icos-13-ynoic acid involves its interaction with various molecular targets and pathways. In biological systems, it can modulate enzyme activity, influence membrane fluidity, and participate in signaling pathways. The triple bond in its structure allows for unique interactions with proteins and other biomolecules, potentially leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Icos-13-enoic acid: A similar compound with a double bond at the 13th position instead of a triple bond.
Icosanoic acid: The fully saturated version of the compound, lacking any double or triple bonds.
Icos-13-yn-1-ol: An alcohol derivative with a triple bond at the 13th position.
Uniqueness
Icos-13-ynoic acid is unique due to its triple bond, which imparts distinct chemical reactivity and biological activity compared to its saturated and unsaturated counterparts. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
94676-57-0 |
|---|---|
Formule moléculaire |
C20H36O2 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
icos-13-ynoic acid |
InChI |
InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-6,9-19H2,1H3,(H,21,22) |
Clé InChI |
WLIMGYHPCVXHGB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC#CCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14356394.png)




![[1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane](/img/structure/B14356424.png)
![2-Thiazolamine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14356427.png)

![2-[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14356437.png)


![2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate](/img/structure/B14356445.png)
![2-[[7-[(2-Hydroxyphenyl)methylamino]heptylamino]methyl]phenol](/img/structure/B14356450.png)

